

spectroscopic data for 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-methyl-2-(trifluoromethyl)furan-3-carboxylic Acid

Cat. No.: B094196

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid**

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the spectroscopic profile of **5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid**, a fluorinated heterocyclic compound of interest in chemical synthesis and drug discovery. As researchers and development professionals, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic analysis provides the foundational data for this understanding, confirming identity, purity, and structure. This document moves beyond a simple recitation of data, offering insights into the rationale behind analytical techniques and the interpretation of spectral features, grounded in established chemical principles.

Compound Identity and Structural Features

Before delving into the spectroscopic data, it is essential to establish the fundamental identity of the target molecule.

- IUPAC Name: **5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid**[1]
- CAS Number: 17515-74-1[1][2]

- Molecular Formula: C₇H₅F₃O₃[\[1\]](#)[\[2\]](#)
- Molecular Weight: 194.11 g/mol [\[1\]](#)
- Canonical SMILES: CC1=CC(=C(O1)C(F)(F)F)C(=O)O[\[1\]](#)

The molecule's structure incorporates several key functional groups that dictate its spectroscopic behavior: a furan ring, a methyl group (-CH₃), an electron-withdrawing trifluoromethyl group (-CF₃), and a carboxylic acid group (-COOH). Each of these components will produce characteristic signals in the various spectra discussed below.

Caption: Molecular structure of **5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this specific compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Proton (¹H) NMR Spectroscopy

Theoretical Principles: ¹H NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration).

Predicted Spectrum Analysis:

- Carboxylic Acid Proton (-COOH): A broad singlet is expected in the far downfield region, typically between 10-13 ppm.[\[3\]](#) The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. In many cases, this peak is so broad it may be difficult to distinguish from the baseline.[\[3\]](#)
- Furan Ring Proton (H-4): This single proton is on the furan ring between the methyl and carboxylic acid groups. It is expected to appear as a sharp singlet, as its closest proton neighbors are too far away for significant coupling. Its position will be influenced by the adjacent substituents.

- Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and are expected to produce a sharp singlet, likely in the 2.0-2.5 ppm range.

Carbon-13 (¹³C) NMR Spectroscopy

Theoretical Principles: ¹³C NMR spectroscopy maps the carbon skeleton of a molecule. The chemical shift of each carbon is sensitive to its hybridization and electronic environment. The presence of the highly electronegative fluorine atoms will have a pronounced effect on the spectrum.

Predicted Spectrum Analysis:

- Carboxylic Acid Carbon (-COOH): This carbonyl carbon is expected to resonate in the downfield region, typically between 165-185 δ.[3]
- Furan Ring Carbons (C2, C3, C4, C5): Four distinct signals are expected for the furan ring carbons.
 - C2 (attached to -CF₃): This carbon's signal will be significantly influenced by the trifluoromethyl group. It will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J_{CF}).
 - C3 (attached to -COOH): The chemical shift will be influenced by the attached carboxylic acid.
 - C4 (attached to -H): This is the only carbon in the ring bonded to a proton.
 - C5 (attached to -CH₃): The signal will be influenced by the methyl group.
- Trifluoromethyl Carbon (-CF₃): This carbon signal will be a prominent quartet due to the large one-bond carbon-fluorine coupling (¹J_{CF}).
- Methyl Carbon (-CH₃): This carbon will appear as a singlet in the upfield region of the spectrum.

Fluorine-19 (¹⁹F) NMR Spectroscopy

Theoretical Principles: ^{19}F NMR is a highly sensitive technique for characterizing organofluorine compounds.^[4] The chemical shifts are spread over a very wide range, making it excellent for distinguishing between different fluorine environments.^[5]

Predicted Spectrum Analysis:

- **Trifluoromethyl Group (-CF₃):** The three fluorine atoms are chemically equivalent. They are not coupled to any nearby protons. Therefore, a single, sharp singlet is expected in the ^{19}F NMR spectrum. The chemical shift will be characteristic of a CF₃ group attached to an electron-deficient heterocyclic ring.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, using a soft ionization technique like Electrospray Ionization (ESI) would be ideal to observe the molecular ion.

Predicted Spectrum Analysis:

- **Molecular Ion:** The exact mass of C₇H₅F₃O₃ is 194.0191. In ESI negative mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 193.0118. In ESI positive mode, the protonated molecule [M+H]⁺ might be observed at m/z 195.0269.
- **Fragmentation Pattern:** Using a harder ionization technique like Electron Ionization (EI), characteristic fragments would be expected. Key fragmentation pathways could include:
 - Loss of a carboxyl group (-COOH), m/z 45.
 - Loss of a trifluoromethyl radical ($\bullet\text{CF}_3$), m/z 69.
 - Decarboxylation (loss of CO₂), m/z 44.

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups have characteristic absorption bands, making IR an excellent tool for functional group identification.^[6]

Predicted Spectrum Analysis:

- O-H Stretch: A very broad and strong absorption band is expected from 2500-3300 cm^{-1} .^[3] This broadness is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids.^[6] ^[7] This band will likely overlap with the C-H stretching frequencies.^[7]
- C-H Stretch: Sharp peaks around 2900-3000 cm^{-1} for the methyl and furan C-H bonds will be superimposed on the broad O-H band.^[8]
- C=O Stretch: A very strong and sharp absorption is expected for the carbonyl group of the carboxylic acid. Due to conjugation with the furan ring, this band is predicted to appear between 1690-1710 cm^{-1} .^{[3][8]}
- C-O Stretch & O-H Bend: A C-O stretching band should appear in the 1210-1320 cm^{-1} region, while O-H bending vibrations are found around 1400-1440 cm^{-1} and 910-950 cm^{-1} .^[7]
- C-F Stretches: The trifluoromethyl group will produce very strong and intense absorption bands in the 1000-1350 cm^{-1} region.

Summary of Predicted Spectroscopic Data

Technique	Feature	Predicted Chemical Shift / Wavenumber	Multiplicity / Appearance
¹ H NMR	-COOH	10 - 13 ppm	Broad Singlet
Furan -H	~7 - 8 ppm	Singlet	
-CH ₃	~2.0 - 2.5 ppm	Singlet	
¹³ C NMR	-COOH	165 - 185 ppm	Singlet
Furan C-CF ₃	~140 - 150 ppm	Quartet (¹ J _{CF})	
Furan C-COOH	~120 - 130 ppm	Singlet	
Furan C-H	~110 - 120 ppm	Singlet	
Furan C-CH ₃	~150 - 160 ppm	Singlet	
-CF ₃	~120 - 130 ppm	Quartet (¹ J _{CF})	
-CH ₃	~15 - 25 ppm	Singlet	
¹⁹ F NMR	-CF ₃	Characteristic Shift	Singlet
IR	O-H Stretch	2500 - 3300 cm ⁻¹	Very Broad, Strong
C=O Stretch	1690 - 1710 cm ⁻¹	Strong, Sharp	
C-F Stretches	1000 - 1350 cm ⁻¹	Very Strong, Intense	
MS (ESI-)	[M-H] ⁻	m/z 193.01	-

Experimental Protocols

The following sections describe generalized, yet robust, protocols for acquiring the spectroscopic data discussed. The causality behind each step is explained to ensure methodological integrity.

Workflow for Spectroscopic Analysis

Caption: General experimental workflow for spectroscopic characterization.

Protocol 1: NMR Data Acquisition (¹H, ¹³C, ¹⁹F)

- Sample Preparation:
 - Accurately weigh 5-10 mg of the solid compound.
 - Transfer the solid to a clean, dry NMR tube.
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Rationale: DMSO-d₆ is chosen for its ability to dissolve the polar carboxylic acid and to slow the exchange of the acidic proton, making the -COOH proton more likely to be observed.
 - Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
 - Cap the tube and gently agitate until the sample is fully dissolved.
- Instrument Setup & Acquisition:
 - Calibrate (shim) the NMR spectrometer to ensure a homogeneous magnetic field.
Rationale: Shimming maximizes spectral resolution, resulting in sharper peaks and more accurate data.
 - Acquire a ¹H NMR spectrum. A standard acquisition uses a 90° pulse and a relaxation delay of 1-2 seconds.
 - Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon (unless specific coupling information is desired).
 - Tune the spectrometer probe to the ¹⁹F frequency and acquire the ¹⁹F NMR spectrum. This is a high-sensitivity experiment and usually requires minimal acquisition time.

Protocol 2: Mass Spectrometry Data Acquisition (LC-MS with ESI)

- Sample Preparation:

- Prepare a stock solution of the compound at 1 mg/mL in a high-purity solvent like methanol or acetonitrile.
- Perform a serial dilution to create a working solution of approximately 1-10 µg/mL.
Rationale: ESI is a concentration-sensitive technique; this range prevents detector saturation and promotes efficient ionization.

- Instrument Setup & Acquisition:
 - Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.
 - Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for small molecule analysis.
 - Acquire data in both positive and negative ion modes to observe $[M+H]^+$ and $[M-H]^-$ ions, respectively.
 - Perform a high-resolution mass scan to confirm the elemental composition from the exact mass.
 - If desired, perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and aid in structural confirmation.

Protocol 3: IR Spectroscopy Data Acquisition (ATR)

- Sample Preparation:
 - Place a small amount of the solid powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. Rationale: ATR is a rapid and convenient method for solid samples that requires minimal preparation.
 - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Instrument Setup & Acquisition:

- Record a background spectrum of the empty ATR crystal. Rationale: This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor, ensuring they do not appear in the final sample spectrum.
- Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

References

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry.
- Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. *The Journal of Physical Chemistry A*, 113(24), 6636–6647.
- JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. *Journal of Visualized Experiments*.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Chen, B. H., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. *Molecules*, 28(4), 1639.
- Chen, B. H., et al. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. *Journal of Agricultural and Food Chemistry*, 70(25), 7769–7778.
- PubMed. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.
- ResearchGate. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.
- Schoen, K., & Leitner, E. (2009). Quantitation of Furan and Methylfuran Formed in Different Precursor Systems by Proton Transfer Reaction Mass Spectrometry. *Journal of Agricultural and Food Chemistry*, 57(21), 10039-10044.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782183, 5-Methyl-2-(trifluoromethyl)-3-furancarboxylic acid. PubChem.
- PubMed. (2025). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents.
- SpectraBase. (n.d.). 2-FLUORO-5-(5-METHYLFUR-2-YL)-3-(TRIFLUOROMETHYL)-FURAN - Optional[¹³C NMR].

- Defense Technical Information Center. (2014). Synthesis and Characterization of Furanic Compounds.
- ResearchGate. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives.
- The Good Scents Company. (n.d.). 5-methyl-2-furan carboxylic acid, 1917-15-3.
- Chemsoc. (2025). 5-Methyl-2-furoic acid | CAS#:1917-15-3.
- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
- Royal Society of Chemistry. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions.
- MDPI. (2021). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. *Molecules*, 26(11), 3298.
- Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions.
- Arkat USA. (2001). Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives. *ARKIVOC*, 2001(1), 18-54.
- National Institutes of Health. (2023). A Quest for Effective ¹⁹F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. *International Journal of Molecular Sciences*, 24(13), 10834.
- Royal Society of Chemistry. (2019). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. *Green Chemistry*, 21, 5529-5533.
- ResearchGate. (2019). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature.
- ACS Publications. (2023). A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives. *ACS Catalysis*, 13(1), 619-627.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6919, 2-Furancarboxylic acid. PubChem.
- National Institute of Standards and Technology. (n.d.). 3-Furancarboxylic acid, methyl ester. NIST Chemistry WebBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-Methyl-2-(trifluoromethyl)-3-furancarboxylic acid | C7H5F3O3 | CID 2782183 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. biophysics.org [biophysics.org]
- 5. A Quest for Effective ¹⁹F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - PMC
[pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- To cite this document: BenchChem. [spectroscopic data for 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094196#spectroscopic-data-for-5-methyl-2-trifluoromethyl-furan-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com